Superior Self-Irradiation Damage Accumulation Compared to Synthetic UO₂ and ThO₂
Natural uraninite exhibits significantly greater cumulative structural damage from alpha-decay events than its synthetic counterpart, UO₂, or even other natural actinide oxides like thorianite. This is critical for simulating the long-term behavior of spent nuclear fuel. The lattice expansion in natural uraninite is ≅0.5%, which is approximately five times greater than the lattice dilatation observed in reactor-irradiated UO₂ and ThO₂ [1]. Furthermore, the micro-strain in uraninite is ≅0.3%, twice the strain found in fission-damaged UO₂ [2].
| Evidence Dimension | Alpha-decay induced lattice expansion |
|---|---|
| Target Compound Data | Lattice expansion of ≅0.5% |
| Comparator Or Baseline | Reactor-irradiated synthetic UO₂ and ThO₂: ≅0.1% expansion |
| Quantified Difference | Uraninite expansion is ~5x greater than synthetic UO₂ and ThO₂. |
| Conditions | Naturally self-irradiated single crystals vs. <100°C reactor-irradiated materials. |
Why This Matters
This makes natural uraninite the only valid material for accurately modeling the long-term (geological timescale) physical integrity and potential microfracturing of spent nuclear fuel in a repository environment.
- [1] Evron, R., et al. (n.d.). Thermal recovery of self-radiation damage in uraninite and thorianite. INIS Repository, International Atomic Energy Agency (IAEA). View Source
- [2] Evron, R., et al. (n.d.). Thermal recovery of self-radiation damage in uraninite and thorianite. INIS Repository, International Atomic Energy Agency (IAEA). View Source
